2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Overview
Description
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a unique chemical compound. It is a derivative of the basic penicillin nucleus . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves a variety of methods. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can be represented by the SMILES stringO=C (O)C1 (C2)N (CC3=CC=CC=C3)CCC2C1
. Chemical Reactions Analysis
The chemical reactions involving 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid are diverse. For instance, it can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes .Physical And Chemical Properties Analysis
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a solid substance . Its InChI key isPXSPEDFYJGUBQE-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Oxygenated 2-Azabicyclo Heptanes
The compound is used in the synthesis of oxygenated 2-azabicyclo heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Saturated Isosteres
3-Azabicyclo[3.1.1]heptanes, which can be synthesized from 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, have been evaluated for their properties as saturated isosteres . They were incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .
Peptide Engineering and Drug Design
The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, reveals their potential in peptide engineering and drug design. This highlights the importance of conformational constraints in developing novel compounds.
Antimicrobial Applications
Structural analogues of 3- ((5- (dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6- (1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, which can be synthesized from 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, have been studied for their antimicrobial properties .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is the orexin 2 receptors . These receptors play a crucial role in the regulation of arousal, wakefulness, and appetite .
Mode of Action
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid acts as an agonist on the orexin 2 receptors . This means that it binds to these receptors and activates them, leading to a physiological response .
Result of Action
As an agonist of the orexin 2 receptors, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can stimulate these receptors, potentially leading to increased arousal and wakefulness . This could make it useful in the treatment of diseases associated with these receptors, such as narcolepsy .
properties
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUHXSVDHMLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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